Adefovir

Beschreibung

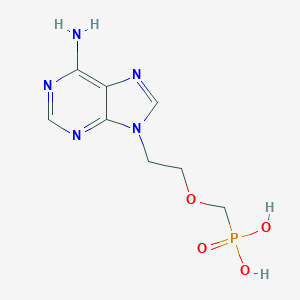

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPKOOSCJHTBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046214 | |

| Record name | Adefovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MW: 501.47. Off-white crystalline powder. Solubility in water (mg/mL): 19 (pH 2.0); 0.4 (pH 7.2); log Kow (octanol/aqueous phosphate buffer): 1.91 /Adefovir di(pivaloyloxymethyl) ester/ | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white crystalline solid | |

CAS No. |

106941-25-7 | |

| Record name | Adefovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106941-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adefovir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106941257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adefovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adefovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADEFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GQP90I798 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>250 °C | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Adefovir Dipivoxil: A Prodrug Strategy for Enhanced Oral Bioavailability

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Adefovir is a potent nucleotide analog reverse transcriptase inhibitor with significant activity against the Hepatitis B virus (HBV). However, its therapeutic potential is limited by poor oral bioavailability due to its hydrophilic nature. To overcome this limitation, a prodrug approach was employed, leading to the development of Adefovir dipivoxil. This diester prodrug masks the phosphonate group of Adefovir, increasing its lipophilicity and facilitating passive diffusion across the intestinal epithelium. Following absorption, Adefovir dipivoxil is rapidly hydrolyzed by cellular esterases to release the active parent drug, Adefovir. This technical guide provides an in-depth overview of the core concepts, experimental validation, and signaling pathways associated with Adefovir dipivoxil as a successful prodrug for enhanced bioavailability.

Mechanism of Enhanced Bioavailability

The enhanced oral bioavailability of Adefovir dipivoxil is attributed to its chemical modification into a more lipophilic diester prodrug.[1] Adefovir itself is a polar molecule with a negatively charged phosphonate group, which hinders its ability to passively cross the lipid-rich intestinal cell membranes, resulting in poor oral absorption.[2] The addition of two pivaloyloxymethyl ester groups to the phosphonate moiety in Adefovir dipivoxil neutralizes the charge and increases its lipophilicity. This structural change allows the prodrug to be more readily absorbed from the gastrointestinal tract via passive diffusion.[2]

Once absorbed into the systemic circulation, Adefovir dipivoxil undergoes rapid and extensive hydrolysis by ubiquitous cellular esterases, primarily in the intestines and liver, to release the active drug, Adefovir.[3][4] This conversion is a critical step in the prodrug's mechanism of action, ensuring that the active therapeutic agent is delivered to its site of action. The enzymatic cleavage of the ester bonds is efficient, leading to minimal systemic exposure to the intact prodrug.[2]

Pharmacokinetic Profile and Bioavailability Data

The prodrug strategy has proven highly effective in improving the pharmacokinetic profile of Adefovir. The oral bioavailability of Adefovir from Adefovir dipivoxil is approximately 59%.[3][5][6][7][8][9][10][11] This is a significant enhancement compared to the parent drug, Adefovir, which is poorly absorbed orally.[2]

Table 1: Pharmacokinetic Parameters of Adefovir Following Oral Administration of Adefovir Dipivoxil (10 mg) in Patients with Chronic Hepatitis B

| Parameter | Mean Value (± SD) or Median (Range) | Reference(s) |

| Oral Bioavailability | ~59% | [3][5][6][7][8][9][10][11] |

| Cmax (Peak Plasma Concentration) | 18.4 ± 6.26 ng/mL | [3][5] |

| Tmax (Time to Peak Plasma Concentration) | 1.75 hours (0.58 - 4.00 hours) | [3][5][10] |

| AUC0–∞ (Area Under the Curve) | 220 ± 70.0 ng∙h/mL | [3][5] |

| Terminal Elimination Half-life (t1/2) | 7.48 ± 1.65 hours | [3][5] |

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the enhanced bioavailability and mechanism of Adefovir dipivoxil.

Clinical Bioavailability and Pharmacokinetic Study Protocol

Objective: To determine the oral bioavailability and pharmacokinetic profile of Adefovir following a single oral dose of Adefovir dipivoxil in healthy adult subjects.

Study Design: An open-label, single-dose, two-period crossover study.[3][7][12]

Subjects:

-

Healthy male and female volunteers, aged 18-45 years.

-

Inclusion criteria: Body mass index (BMI) between 18 and 30 kg/m ², no clinically significant abnormalities on physical examination, and normal laboratory test results.

-

Exclusion criteria: History of gastrointestinal, renal, or hepatic disease; use of any prescription or over-the-counter medication within 14 days of the study; and history of alcohol or drug abuse.

Treatment:

-

Period 1: Subjects receive a single oral dose of 10 mg Adefovir dipivoxil after an overnight fast.

-

Washout Period: A washout period of at least 7 days.[7]

-

Period 2: Subjects receive a single intravenous (IV) dose of Adefovir (equivalent molar dose) for the determination of absolute bioavailability.

Blood Sampling:

-

Venous blood samples (approximately 5 mL) are collected into heparinized tubes at the following time points: pre-dose (0 hours), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method (HPLC-MS/MS):

-

Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.[13][14][15]

-

Sample Preparation: Protein precipitation of plasma samples with methanol.[14]

-

Chromatographic Separation: A C18 reversed-phase column with a mobile phase consisting of a methanol-water gradient.[13][14]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for quantification of Adefovir.[13][14][15]

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[14]

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis of the plasma concentration-time data.

-

Absolute oral bioavailability (F) is calculated as: F = (AUCoral / AUCIV) × (DoseIV / Doseoral).

In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)

Objective: To assess the intestinal permeability of Adefovir dipivoxil compared to Adefovir using the Caco-2 cell monolayer model, which is an established in vitro model for predicting human intestinal absorption.[2][5][6][13]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21 days to form a differentiated and polarized monolayer.[5][6][13]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).[6]

-

Permeability Assay:

-

The culture medium in the apical (AP) and basolateral (BL) compartments is replaced with transport buffer.

-

Adefovir dipivoxil or Adefovir is added to the AP compartment (for apical-to-basolateral transport) or the BL compartment (for basolateral-to-apical transport).

-

Samples are collected from the receiver compartment at specified time intervals (e.g., 30, 60, 90, and 120 minutes).

-

The concentrations of the compounds in the collected samples are determined by HPLC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A × C0), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[6]

In Vitro Hydrolysis in Simulated Gastrointestinal Fluids

Objective: To evaluate the stability and hydrolysis of Adefovir dipivoxil in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[1][9][10]

Methodology:

-

Preparation of Simulated Fluids:

-

Stability Study:

-

Adefovir dipivoxil is incubated in both SGF and SIF at 37°C with gentle agitation.

-

Aliquots are withdrawn at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

The samples are immediately analyzed by a stability-indicating RP-HPLC method to quantify the remaining Adefovir dipivoxil and the formation of Adefovir.

-

-

Data Analysis: The degradation rate and hydrolysis kinetics of Adefovir dipivoxil in each simulated fluid are determined.

Signaling Pathways and Experimental Workflows

Adefovir Dipivoxil Activation and Mechanism of Action Pathway

The following diagram illustrates the pathway from the oral administration of Adefovir dipivoxil to its antiviral action within an infected hepatocyte.

Caption: Adefovir dipivoxil activation and antiviral mechanism.

Experimental Workflow for Bioavailability Assessment

The following diagram outlines the logical flow of a typical study to assess the bioavailability of Adefovir dipivoxil.

Caption: Clinical bioavailability study workflow.

Conclusion

The development of Adefovir dipivoxil is a prime example of a successful prodrug strategy to overcome the pharmacokinetic limitations of a potent antiviral agent. By masking the polar phosphonate group, the oral bioavailability of Adefovir was significantly enhanced, enabling its effective use in the treatment of chronic hepatitis B. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive technical resource for researchers and professionals in the field of drug development, highlighting the principles and practical considerations of prodrug design for improved therapeutic outcomes.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. canada.ca [canada.ca]

- 9. Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. baes.uc.pt [baes.uc.pt]

- 11. Open Label Study of Pharmacokinetics and Safety of Dose of Adefovir Dipivoxil in Children and Adolescents With HBV | MedPath [trial.medpath.com]

- 12. Caco-2 Permeability | Evotec [evotec.com]

- 13. bioivt.com [bioivt.com]

- 14. Modeling of autocatalytic hydrolysis of adefovir dipivoxil in solid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Basis of Adefovir-Induced DNA Chain Termination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adefovir dipivoxil, a prodrug of adefovir, is a nucleotide analog reverse transcriptase inhibitor that has been a cornerstone in the management of chronic hepatitis B virus (HBV) infection. Its therapeutic efficacy lies in its ability to selectively inhibit the viral DNA polymerase, leading to the termination of viral DNA synthesis. This in-depth technical guide elucidates the molecular mechanisms underpinning adefovir-induced DNA chain termination, providing a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the activation pathway of adefovir, its kinetic interaction with HBV DNA polymerase, the structural basis for its chain-terminating activity, and the experimental protocols to evaluate its efficacy. Furthermore, it presents quantitative data in a structured format and visualizes key pathways and workflows to facilitate a deeper understanding of its antiviral action.

Mechanism of Action: From Prodrug to Potent Inhibitor

Adefovir is administered as an oral prodrug, adefovir dipivoxil, to enhance its bioavailability.[1] Following oral administration, it is rapidly absorbed and hydrolyzed by cellular esterases, primarily in the intestines and liver, to its active form, adefovir.[2] As an acyclic nucleotide analog of deoxyadenosine monophosphate (dAMP), adefovir bypasses the initial phosphorylation step required by nucleoside analogs.[1]

Cellular kinases then phosphorylate adefovir to its pharmacologically active metabolite, adefovir diphosphate (ADV-DP).[2] This two-step phosphorylation is a critical activation process.

ADV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral HBV DNA polymerase (reverse transcriptase).[2] By mimicking dATP, ADV-DP binds to the active site of the viral polymerase.[2]

The crucial step in its antiviral activity is the incorporation of ADV-DP into the nascent viral DNA chain.[2] Once incorporated, adefovir lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. This absence of a 3'-OH group leads to the immediate termination of DNA chain elongation, effectively halting viral replication.[2][3]

dot

Caption: Intracellular activation of adefovir and its mechanism of action.

Quantitative Analysis of Adefovir Activity

The efficacy of adefovir as an antiviral agent can be quantified through various parameters that describe its interaction with the target enzyme and its overall inhibitory effect on viral replication.

| Parameter | Description | Value | Virus/Enzyme | Reference |

| Ki (Inhibition Constant) | The concentration of adefovir diphosphate required to produce half-maximum inhibition of the HBV DNA polymerase. A lower Ki indicates a more potent inhibitor. | 0.1 µM | HBV DNA Polymerase | [4] |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of adefovir that inhibits 50% of viral DNA synthesis in vitro. | 0.2 - 2.5 µM | HBV in transfected human hepatoma cell lines | [4] |

| Incorporation Efficiency (kpol/Kd) | The catalytic efficiency of the polymerase for incorporating adefovir diphosphate relative to the natural substrate (dATP). | Lower for ADV-DP than dATP | Human DNA Polymerases | [5] |

| Selection Factor | The ratio of the incorporation efficiency of the natural nucleotide to the incorporation efficiency of the nucleotide analog. A higher value indicates greater selectivity for the natural nucleotide. | 44 to 250 | Human DNA Polymerases | [5] |

| Viral Load Reduction | The decrease in the amount of circulating HBV DNA in patients undergoing adefovir therapy. | 4.1-log10 decrease after 12 weeks | Chronic Hepatitis B patients | [6] |

Experimental Protocols

HBV DNA Polymerase Inhibition Assay

This assay is designed to measure the inhibitory effect of adefovir diphosphate on the enzymatic activity of HBV DNA polymerase.

Materials:

-

Purified recombinant HBV DNA polymerase

-

Biotinylated DNA template/primer (e.g., poly(rA)50/oligo(dT)8)

-

Streptavidin-coated microplates

-

Adefovir diphosphate (ADV-DP) at various concentrations

-

Deoxyadenosine triphosphate (dATP)

-

Digoxigenin-labeled dUTP (DIG-dUTP)

-

Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

-

Wash buffer (e.g., PBS with Tween-20)

-

Stop solution (e.g., H2SO4)

-

Microplate reader

Procedure:

-

Plate Preparation: Coat streptavidin microplates with the biotinylated DNA template/primer and wash to remove unbound template/primer.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, purified HBV DNA polymerase, and DIG-dUTP.

-

Inhibitor and Substrate Addition: Add varying concentrations of ADV-DP to the wells, followed by the addition of a fixed concentration of dATP.

-

Enzyme Addition and Incubation: Add the HBV DNA polymerase-containing reaction mixture to each well to initiate the reaction. Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

-

Washing: Wash the plates thoroughly to remove unincorporated nucleotides and the enzyme.

-

Detection: Add the anti-digoxigenin antibody conjugate and incubate. After washing, add the reporter enzyme substrate.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each ADV-DP concentration and determine the IC50 value.

dot

Caption: Workflow for the HBV DNA polymerase inhibition assay.

DNA Chain Termination Assay

This assay directly visualizes the termination of DNA synthesis upon the incorporation of adefovir.

Materials:

-

HBV DNA polymerase

-

A specific DNA template and a 5'-radiolabeled primer (e.g., with 32P)

-

Adefovir diphosphate (ADV-DP)

-

Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, TTP)

-

Reaction buffer

-

Stop solution (containing formamide, EDTA, and loading dyes)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: Prepare reaction tubes each containing the reaction buffer, the radiolabeled primer annealed to the template DNA, and a mixture of dNTPs.

-

Inhibitor Addition: Add increasing concentrations of ADV-DP to the respective reaction tubes. A control reaction should be included without any ADV-DP.

-

Enzyme Addition: Initiate the reaction by adding HBV DNA polymerase to each tube.

-

Incubation: Incubate the reactions at 37°C for a defined period to allow for DNA elongation.

-

Reaction Termination: Stop the reactions by adding the stop solution.

-

Denaturation: Heat the samples to denature the DNA.

-

Gel Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel.

-

Visualization: After electrophoresis, expose the gel to a phosphorimager screen or autoradiography film to visualize the radiolabeled DNA fragments.

-

Analysis: Analyze the banding pattern. In the presence of ADV-DP, shorter DNA fragments will be observed, indicating chain termination at positions where adefovir was incorporated opposite a thymine in the template. The intensity of these termination bands will increase with higher concentrations of ADV-DP.

Structural Basis of Chain Termination

The molecular structure of adefovir is key to its function as a chain terminator. As an acyclic nucleoside phosphonate, it lacks the cyclic ribose sugar found in natural deoxynucleotides.[7] Specifically, the absence of a 3'-hydroxyl group on the acyclic side chain prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby halting the extension of the DNA strand.[3]

Molecular modeling and docking studies have provided insights into the interaction of ADV-DP with the HBV DNA polymerase active site.[8] These studies suggest that ADV-DP binds in a manner similar to dATP, but its acyclic nature introduces a conformational constraint that, upon incorporation, prevents the polymerase from catalyzing the next phosphodiester bond formation.

Cellular Signaling Pathways

While the primary mechanism of adefovir is the direct inhibition of viral DNA synthesis, some studies suggest potential effects on cellular signaling pathways. In the context of T-cell proliferation, adefovir has been shown to induce apoptosis through the intrinsic pathway. This involves the upregulation of p53 and the subsequent transactivation of pro-apoptotic proteins like PUMA. However, the direct impact of adefovir on signaling pathways within hepatocytes, the primary target of HBV, is an area of ongoing research. It is plausible that the accumulation of terminated viral DNA fragments or the alteration of nucleotide pools could trigger cellular stress responses or innate immune signaling, but further investigation is required to fully elucidate these potential off-target effects.

dot

Caption: Hypothesized signaling effects of adefovir in hepatocytes.

Conclusion

Adefovir's efficacy as an anti-HBV agent is firmly rooted in its molecular mechanism as a DNA chain terminator. Its prodrug design, efficient intracellular activation, and selective inhibition of the viral polymerase make it a potent therapeutic. The detailed experimental protocols and quantitative data provided in this guide offer a framework for the continued study and development of nucleotide analogs as antiviral therapies. A deeper understanding of the structural interactions and potential effects on cellular signaling will be crucial for the design of next-generation inhibitors with improved efficacy and safety profiles.

References

- 1. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Presteady state kinetic investigation of the incorporation of anti-hepatitis B nucleotide analogues catalyzed by noncanonical human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tenofovir Beats Adefovir at Hep B Viral Suppression | MDedge [mdedge.com]

- 4. doaj.org [doaj.org]

- 5. Pre-Steady State Kinetic Investigation of the Incorporation of Anti-Hepatitis B Nucleotide Analogs Catalyzed by Non-Canonical Human DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biphasic clearance kinetics of hepatitis B virus from patients during adefovir dipivoxil therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Molecular and Structural Basis of HBV-resistance to Nucleos(t)ide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Binding of Tenofovir and Adefovir to Reverse Transcriptase of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Hepatitis B: An In-depth Technical Guide to the Antiviral Spectrum of Adefovir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adefovir, an acyclic nucleotide phosphonate analog of deoxyadenosine monophosphate, is well-established as a therapeutic agent for chronic hepatitis B virus (HBV) infection. Its mechanism of action, involving intracellular phosphorylation to its active diphosphate metabolite and subsequent inhibition of viral DNA polymerase and reverse transcriptase, underpins its potent antiviral activity. This technical guide delves into the broader antiviral spectrum of Adefovir, extending beyond HBV to encompass a range of other DNA viruses, retroviruses, and an exploration of its limited activity against RNA viruses. This document provides a comprehensive overview of its efficacy, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

Adefovir dipivoxil, the oral prodrug, is rapidly converted to Adefovir upon administration. Cellular kinases then phosphorylate Adefovir to its active form, Adefovir diphosphate.[1] This active metabolite acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for viral DNA polymerases and reverse transcriptases.[1] Its incorporation into the nascent viral DNA chain leads to premature chain termination, thereby halting viral replication.[1]

Figure 1: Adefovir's intracellular activation and mechanism of viral replication inhibition.

Antiviral Spectrum: Quantitative Data

The antiviral activity of Adefovir has been evaluated against a variety of viruses. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from in vitro studies.

Table 1: Antiviral Activity against DNA Viruses

| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Citation |

| Hepadnaviridae | Hepatitis B Virus (HBV) | Human Hepatoma | DNA Synthesis Inhibition | 0.2 - 2.5 | [2] |

| Duck Hepatitis B Virus (DHBV) | Primary Duck Hepatocytes | DNA Synthesis Inhibition | 0.01 | [3] | |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | - | - | - | [4] |

| Herpes Simplex Virus-2 (HSV-2) | - | - | - | [4] | |

| Cytomegalovirus (CMV) | - | - | - | [5] | |

| Epstein-Barr Virus (EBV) | - | Lytic Replication | - | [5] | |

| Poxviridae | Vaccinia Virus | Primary Human Fibroblasts | Plaque Reduction | Low nM range | |

| Mpox Virus | Primary Human Fibroblasts | Plaque Reduction | Low nM range | ||

| Cowpox Virus | Primary Human Fibroblasts | Plaque Reduction | Low nM range | ||

| Polyomaviridae | BK Polyomavirus | - | - | - | |

| JC Polyomavirus | - | - | - |

Note: Specific EC50/IC50 values for many herpesviruses and polyomaviruses are not consistently reported in the literature, though inhibitory activity is noted.

Table 2: Antiviral Activity against Retroviruses

| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Citation |

| Retroviridae | Human Immunodeficiency Virus (HIV-1) | - | Reverse Transcriptase Inhibition | - | [3] |

Note: While active, Adefovir is considered to have minimal activity against HIV at the dosages used for HBV treatment.[6]

Experimental Protocols

Plaque Reduction Assay (for Herpes Simplex Virus)

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.

Materials:

-

Vero cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock

-

Adefovir

-

Methylcellulose overlay medium

-

Crystal Violet staining solution (1% crystal violet in 50% ethanol)

Procedure:

-

Seed Vero cells in 6-well or 12-well plates and grow to 90-100% confluency.[7]

-

Prepare serial dilutions of the HSV stock in serum-free DMEM.

-

Aspirate the growth medium from the cells and infect the monolayers with the diluted virus for 1 hour at 37°C to allow for viral adsorption.[8]

-

During incubation, prepare various concentrations of Adefovir in the methylcellulose overlay medium.

-

After the adsorption period, remove the virus inoculum and overlay the cell monolayers with the Adefovir-containing methylcellulose medium.[7]

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.[7]

-

Aspirate the overlay and stain the cells with Crystal Violet solution for 20-30 minutes.[8]

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well and calculate the plaque reduction percentage for each Adefovir concentration compared to the virus control (no drug). The IC50 is the concentration of Adefovir that reduces the plaque number by 50%.

Figure 2: Workflow for a Plaque Reduction Assay.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

Appropriate host cell line for the virus of interest

-

Virus stock

-

Adefovir

-

Culture medium and supplements

-

96-well plates

Procedure:

-

Seed host cells in 96-well plates and grow to confluency.

-

Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.[9]

-

After a 1-hour adsorption period, remove the inoculum and add a culture medium containing serial dilutions of Adefovir.

-

Incubate the plates for a period equivalent to one viral replication cycle (e.g., 24-48 hours).

-

Freeze-thaw the plates to lyse the cells and release progeny virus.

-

Collect the supernatant from each well, which contains the viral progeny.

-

Perform a serial dilution of the collected supernatant and use it to infect fresh monolayers of host cells in a separate 96-well plate.

-

After an appropriate incubation period, determine the viral titer in each sample using a method such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

-

The reduction in viral yield is calculated by comparing the titers from Adefovir-treated wells to the untreated control. The EC50 is the concentration of Adefovir that reduces the virus yield by 50%.[10]

Quantitative PCR (qPCR) Based Assay

This method measures the inhibition of viral DNA synthesis by quantifying the amount of viral DNA produced in the presence of an antiviral drug.

Materials:

-

Host cells and culture reagents

-

Virus stock

-

Adefovir

-

DNA extraction kit

-

Primers and probes specific for a viral gene

-

qPCR master mix and instrument

Procedure:

-

Seed host cells in multi-well plates and infect with the virus.

-

Treat the infected cells with serial dilutions of Adefovir.

-

After a defined incubation period (e.g., 24-72 hours), harvest the cells.

-

Extract total DNA from the cells.[11]

-

Perform qPCR using primers and a probe specific to a target viral gene to quantify the number of viral genomes.[11]

-

A standard curve of known viral DNA concentrations is used to determine the absolute or relative quantity of viral DNA in each sample.

-

The IC50 is the concentration of Adefovir that inhibits viral DNA synthesis by 50% compared to the untreated virus control.

Figure 3: Workflow for a qPCR-based antiviral assay.

Signaling Pathways

While the primary mechanism of Adefovir is the direct inhibition of viral polymerases, its use in treating chronic HBV infection has been associated with interactions with host immune signaling, particularly the interferon pathway. However, it is important to note that Adefovir's direct effect on these pathways is not its primary antiviral mechanism.

In the context of HBV infection, the virus has evolved mechanisms to evade the host's interferon response.[12] Successful antiviral therapy, including with nucleotide analogs like Adefovir, can lead to a reduction in viral load, which may indirectly restore or enhance the efficacy of the host's interferon signaling, leading to a more robust antiviral state.

Figure 4: Indirect relationship between Adefovir's antiviral action and host interferon signaling in HBV infection.

Conclusion

Adefovir exhibits a broad spectrum of activity against various DNA viruses and retroviruses, primarily through the targeted inhibition of their DNA polymerases. While its clinical application has been concentrated on the management of chronic hepatitis B, its in vitro efficacy against herpesviruses, poxviruses, and polyomaviruses suggests a wider potential. Further research is warranted to fully elucidate the clinical relevance of these findings, particularly in the context of emerging and drug-resistant viral infections. The lack of significant activity against RNA viruses underscores the specificity of its mechanism of action targeting DNA synthesis. This guide provides a foundational resource for researchers and drug development professionals exploring the full therapeutic potential of Adefovir and similar nucleotide analogs.

References

- 1. Antiviral compound against HSV-1 and HSV-2 aciclovir resistant strains | Consejo Superior de Investigaciones Científicas [csic.es]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]

- 4. mdpi.com [mdpi.com]

- 5. And also, "adefovir dipovixil" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plaquing of Herpes Simplex Viruses [jove.com]

- 8. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 11. Establishment of a new quantitative detection approach to adefovir-resistant HBV and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of interferon signaling during Hepatitis B Virus infection and virus-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Adefovir Dipivoxil Administration in the Woodchuck Hepatitis Virus (WHV) Model

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adefovir dipivoxil is an antiviral medication used in the management of chronic hepatitis B.[1] It functions as a prodrug of adefovir, which, in its active diphosphate form, inhibits viral DNA polymerase, leading to the termination of viral DNA synthesis.[2][3] The woodchuck hepatitis virus (WHV) model is a well-established and valuable tool for studying hepatitis B virus (HBV) infection and for the preclinical evaluation of antiviral therapies due to the similarities between WHV and HBV in terms of virology, immunology, and disease progression.[4][5] These notes provide detailed protocols and data from studies administering Adefovir dipivoxil to woodchucks chronically infected with WHV.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and antiviral efficacy data from a pivotal study evaluating orally administered Adefovir dipivoxil in chronically WHV-infected woodchucks.[6][7]

Table 1: Pharmacokinetic Parameters of Adefovir in WHV-Infected Woodchucks Following Oral Administration of Adefovir Dipivoxil

| Parameter | Value |

| Dose of Adefovir Dipivoxil | 15 mg/kg |

| Mean Maximum Serum Concentration (Cmax) of Adefovir | 0.462 µg/mL |

| Mean Elimination Half-life (t1/2) | 10.2 hours (range: 5.6 to 20.9 h) |

| Estimated Oral Bioavailability of Adefovir | 22.9% (±11.2%) |

| Data sourced from a study involving four WHV-infected animals.[6][7] |

Table 2: Antiviral Efficacy of Adefovir Dipivoxil in Chronically WHV-Infected Woodchucks After 12 Weeks of Daily Oral Treatment

| Treatment Group | Dose | Mean Reduction in Serum WHV DNA (log10) |

| Low-Dose | 5 mg/kg/day | >1.6 |

| High-Dose | 15 mg/kg/day | >2.5 |

| Vehicle Control | N/A | No significant change |

| Data represents the geometric mean reduction in WHV DNA levels. In the high-dose group, WHV DNA levels were below the limit of quantification in three out of six animals by the end of the 12-week treatment period.[6][7] |

Experimental Protocols

This section outlines the detailed methodologies for the administration of Adefovir dipivoxil in the WHV model, based on published research.[6][7]

Animal Model and Study Design

-

Animal Model: Adult woodchucks (Marmota monax) chronically infected with Woodchuck Hepatitis Virus (WHV). Chronic infection is typically established by neonatal inoculation with WHV.

-

Housing and Care: Animals should be housed under appropriate conditions with access to food and water ad libitum, in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Study Groups:

-

High-Dose Group: Receives Adefovir dipivoxil at a dose of 15 mg/kg/day.

-

Low-Dose Group: Receives Adefovir dipivoxil at a dose of 5 mg/kg/day.

-

Control Group: Receives a vehicle control.

-

-

Study Duration: The study is conducted over 18 weeks, comprising a 12-week treatment period followed by a 6-week recovery (washout) period.[6][7]

Preparation and Administration of Adefovir Dipivoxil

-

Formulation: Adefovir dipivoxil is typically formulated for oral administration. The specific vehicle used for suspension should be well-documented (e.g., a standard pharmaceutical vehicle).

-

Dosage Calculation: The dose for each animal is calculated based on its body weight, which should be measured at regular intervals throughout the study.

-

Administration: The drug is administered orally once daily. This can be achieved through gavage to ensure accurate dosing.

Sample Collection and Monitoring

-

Blood Sampling: Blood samples are collected at baseline (pre-treatment) and at regular intervals during the treatment and recovery phases (e.g., every 2 weeks).[6]

-

Serum Separation: Serum is separated from whole blood by centrifugation and stored at -80°C until analysis.

-

Monitoring Parameters:

-

Virological: Serum WHV DNA levels are quantified using a validated method such as a dot blot hybridization assay or quantitative PCR.

-

Biochemical: Serum chemistry profiles, including liver function tests (e.g., ALT, AST) and renal function markers (e.g., creatinine, bicarbonate), are monitored to assess for any potential toxicity.[6]

-

Hematological: Complete blood counts (CBC) are performed to monitor for any hematological abnormalities.

-

Clinical Observations: Animals are monitored daily for any changes in body weight, food consumption, and overall health.

-

Liver Biopsy and Histopathology

-

Procedure: Liver biopsies can be performed at baseline and at the end of the treatment period to assess the histological impact of the treatment.

-

Analysis: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histopathological evaluation of liver injury and inflammation.[6]

Visualizations

Signaling Pathway: Mechanism of Action of Adefovir

Caption: Mechanism of action of Adefovir dipivoxil.

Experimental Workflow

Caption: Experimental workflow for Adefovir dipivoxil administration.

The administration of Adefovir dipivoxil in the woodchuck model of chronic WHV infection has demonstrated potent, dose-dependent antiviral efficacy.[6] The protocols outlined provide a framework for conducting similar preclinical studies to evaluate novel antiviral agents. Careful monitoring of virological, biochemical, and hematological parameters is crucial for assessing both the efficacy and safety of the therapeutic intervention. The woodchuck model remains a critical tool in the development of new treatments for chronic hepatitis B.[4]

References

- 1. What is Adefovir Dipivoxil used for? [synapse.patsnap.com]

- 2. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Recent Drug Development in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Woodchuck Hepatitis Virus (WHV) Infection Model - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Application Note: In Vitro Assay for Assessing Adefovir Cytotoxicity in HepG2 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adefovir is an antiviral medication used in the treatment of chronic hepatitis B infection. Its primary mechanism of action involves the inhibition of hepatitis B virus (HBV) DNA polymerase, which is crucial for viral replication. While effective at therapeutic concentrations, it is essential to characterize the potential cytotoxic effects of Adefovir at higher concentrations in liver cells. The human hepatoblastoma cell line, HepG2, is a widely used in vitro model for hepatotoxicity studies due to its well-characterized metabolic capabilities.

This application note provides detailed protocols for assessing the cytotoxicity of Adefovir in HepG2 cells using three common assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3 assay for apoptosis.

Principle of the Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the extent of cell membrane damage.

-

Caspase-3 Assay: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be measured. An increase in caspase-3 activity is a hallmark of apoptosis.

Data Presentation

Table 1: Experimental Parameters for Adefovir Cytotoxicity Assays in HepG2 Cells

| Parameter | MTT Assay | LDH Assay | Caspase-3 Assay |

| Cell Seeding Density | 1 x 10⁴ to 2 x 10⁴ cells/well | 1 x 10⁴ to 5 x 10⁴ cells/well | 2 x 10⁵ to 1 x 10⁶ cells/well |

| Adefovir Concentration Range | 0.1 µM to 1000 µM (Broad range recommended for initial screening) | 0.1 µM to 1000 µM (Broad range recommended for initial screening) | 10 µM to 1000 µM (Higher concentrations are more likely to induce apoptosis) |

| Incubation Time | 24, 48, or 72 hours | 24, 48, or 72 hours | 24 or 48 hours |

| Positive Control | Doxorubicin (1 µM) | 1% Triton X-100 | Staurosporine (1 µM) |

| Vehicle Control | DMSO (≤ 0.1%) | DMSO (≤ 0.1%) | DMSO (≤ 0.1%) |

Note: The optimal Adefovir concentration range should be determined empirically for your specific experimental conditions. Studies have shown that Adefovir exhibits low cytotoxicity at concentrations used for antiviral activity (e.g., up to 30 µM for 9 days showed no substantial changes in mitochondrial DNA in HepG2 cells). Significant cytotoxicity may only be observed at much higher concentrations.

Experimental Protocols

HepG2 Cell Culture

-

Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days when they reach 80-90% confluency.

MTT Assay Protocol

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

Prepare serial dilutions of Adefovir in culture medium.

-

Remove the old medium and add 100 µL of fresh medium containing different concentrations of Adefovir to the respective wells. Include vehicle and positive controls.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay Protocol

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours.

-

Treat the cells with various concentrations of Adefovir as described in the MTT assay protocol.

-

After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Caspase-3 Assay Protocol (Colorimetric)

-

Seed HepG2 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and treat with Adefovir for the desired time.

-

Induce apoptosis in control cells with Staurosporine (1 µM) for 4 hours.

-

Harvest the cells by trypsinization and centrifuge at 500 x g for 5 minutes.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add 50 µg of protein from each sample to separate wells. Adjust the volume to 50 µL with lysis buffer.

-

Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

-

Add 5 µL of 4 mM DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Mandatory Visualizations

Caption: Workflow for assessing Adefovir cytotoxicity in HepG2 cells.

Caption: General overview of extrinsic and intrinsic apoptosis pathways.

Application Notes and Protocols: Adefovir in the Study of HBV Resistance to Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Adefovir (ADV) in studying Hepatitis B Virus (HBV) resistance to nucleoside/nucleotide analogs. Detailed protocols for key experimental procedures are included to facilitate research in this critical area of antiviral drug development.

Introduction to Adefovir and HBV Resistance

Adefovir dipivoxil is an orally administered nucleotide analog reverse-transcriptase inhibitor (ntRTI) that has been a cornerstone in the treatment of chronic hepatitis B (CHB).[1] It works by inhibiting the HBV DNA polymerase (reverse transcriptase), an enzyme essential for viral replication, through competition with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into the viral DNA.[2][3][4] A significant advantage of adefovir, particularly over earlier nucleoside analogs like lamivudine (LAM), is its efficacy against LAM-resistant HBV strains and a higher barrier to the development of resistance.[1][5] However, long-term adefovir monotherapy can lead to the selection of adefovir-resistant HBV variants, primarily through specific mutations in the reverse transcriptase domain of the HBV polymerase.[5][6] The most frequently observed resistance mutations are rtA181V/T and rtN236T.[5][6][7] Understanding the mechanisms of adefovir resistance and developing robust methods for its detection are crucial for optimizing CHB treatment strategies and for the development of next-generation antiviral agents.

Quantitative Data on Adefovir Resistance

The emergence of resistance to Adefovir is a critical factor in the long-term management of chronic hepatitis B. The following tables summarize key quantitative data related to Adefovir resistance from various studies.

Table 1: Cumulative Incidence of Genotypic Resistance to Adefovir in HBeAg-negative Patients

| Treatment Duration | Cumulative Resistance Rate | Key Mutations |

| 2 years | 3% | rtN236T, rtA181V/T |

| 3 years | 17-28% | rtN236T, rtA181V/T |

| 4 years | 18% | rtN236T, rtA181V/T |

| 5 years | 29-30% | rtN236T, rtA181V/T |

Table 2: In Vitro Susceptibility of Adefovir-Resistant HBV Mutants

| Mutation | Fold Increase in EC50/IC50 for Adefovir | Susceptibility to other Nucleoside/Nucleotide Analogs |

| rtN236T | 2 to 9-fold | Susceptible to Lamivudine and Tenofovir |

| rtA181V/T | 2 to 9-fold | Susceptible to Lamivudine; Reduced susceptibility to Tenofovir with rtA181T/V+rtN236T |

| rtA181T+rtN236T | - | Remains sensitive or shows reduced susceptibility to Tenofovir depending on HBV genotype |

| rtA181V+rtN236T | 2.3 to 4.2-fold (for ADV) | Reduced susceptibility to Tenofovir |

Table 3: Comparison of Adefovir and Tenofovir Efficacy at Week 48

| Outcome | Adefovir (10 mg/day) | Tenofovir (300 mg/day) |

| HBV DNA < 400 copies/mL (HBeAg-negative) | 63% | 93% |

| HBV DNA < 400 copies/mL (Overall) | 42.5% | 87.2% |

| Mean HBV DNA reduction (log10 copies/mL) in HIV/HBV coinfected patients with LAM-resistance | -3.21 | -4.44 |

Experimental Protocols

Detailed methodologies are essential for the accurate detection and characterization of adefovir-resistant HBV.

Protocol for Detection of Adefovir Resistance Mutations by Real-Time PCR

This protocol is designed for the sensitive and quantitative detection of specific adefovir resistance mutations (rtA181V/T and rtN236T).

Materials:

-

Patient serum samples

-

HBV DNA extraction kit (e.g., Qiagen Blood Kit)[12]

-

Real-time PCR instrument (e.g., Applied Biosystems 7300)[12]

-

Primers and probes specific for wild-type and mutant sequences

-

PCR master mix

-

Reference standards for wild-type and mutant DNA

Procedure:

-

DNA Extraction: Extract HBV DNA from 100-200 µL of patient serum according to the manufacturer's protocol of the DNA extraction kit.[12] Resuspend the extracted DNA in sterile water.

-

Primer and Probe Design: Design specific primers and fluorescently labeled probes (e.g., TaqMan) to differentiate between the wild-type and mutant alleles at codons rt181 and rt236.

-

Real-Time PCR Reaction Setup:

-

Prepare a reaction mixture containing PCR master mix, specific primers and probes for either the wild-type or mutant sequence, and the extracted HBV DNA.

-

For each sample, set up separate reactions for the wild-type and each mutation to be tested.

-

Include positive controls (plasmid DNA with known mutations) and negative controls (no template) in each run.

-

-

Thermal Cycling: Perform the real-time PCR using a standard thermal cycling protocol. An example protocol is:

-

Initial denaturation at 94°C for 2 minutes.

-

40 cycles of:

-

Denaturation at 94°C for 30 seconds.

-

Annealing at 55°C for 30 seconds.

-

Extension at 72°C for 30 seconds.[12]

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Quantify the amount of mutant and wild-type virus by comparing the Ct values to a standard curve generated from the reference standards.

-

The proportion of the resistant variant can be calculated as a percentage of the total viral population. This method is often more sensitive than direct sequencing for detecting minor resistant populations.[13]

-

Protocol for HBV Polymerase Gene Sequencing to Identify Resistance Mutations

This protocol outlines the steps for amplifying and sequencing the HBV polymerase gene to identify known and potentially novel resistance mutations.

Materials:

-

Extracted HBV DNA (from Protocol 3.1)

-

PCR primers flanking the HBV polymerase gene region of interest (a 492 bp fragment is common)[7]

-

Taq DNA polymerase and PCR reagents

-

Agarose gel electrophoresis equipment

-

PCR product purification kit

-

Sequencing primers

-

Sanger sequencing platform (e.g., ABI PRISM 310 Genetic Analyzer)[12]

Procedure:

-

PCR Amplification:

-

Amplify a fragment of the HBV polymerase gene (approximately 492 bp) containing the codons associated with adefovir resistance.[7]

-

Example primers: RTS: 5'-AAAATCCTCACAATACCAC-3' and a corresponding reverse primer.[13]

-

Use a standard PCR protocol with appropriate annealing temperatures for the chosen primers.

-

-

Gel Electrophoresis: Run the PCR product on an agarose gel to verify the amplification of a product of the correct size.

-

PCR Product Purification: Purify the PCR product from the reaction mixture using a commercially available kit to remove primers, dNTPs, and polymerase.

-

Sequencing Reaction:

-

Set up cycle sequencing reactions using the purified PCR product as a template and specific forward and reverse sequencing primers.

-

Use a dye-terminator sequencing chemistry.

-

-

Sequence Analysis:

-

Purify the sequencing reaction products and run them on an automated DNA sequencer.

-

Analyze the resulting chromatograms using sequencing analysis software.

-

Align the obtained sequence with a wild-type HBV reference sequence to identify nucleotide and amino acid changes, including the rtA181V/T and rtN236T mutations.[7]

-

Visualizing Workflows and Pathways

The following diagrams illustrate key processes related to Adefovir's mechanism of action and the development of resistance.

Caption: Mechanism of action of Adefovir.

Caption: Development of Adefovir resistance.

Caption: Experimental workflow for detecting Adefovir resistance.

References

- 1. Adefovir - Wikipedia [en.wikipedia.org]

- 2. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Treatment of patients with chronic hepatitis B with adefovir dipivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Complex dynamics of hepatitis B virus resistance to adefovir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HBV Drug Resistance Genotyping [testguide.adhb.govt.nz]

- 8. Antiviral Resistance and Hepatitis B Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the efficacy of tenofovir and adefovir in the treatment of chronic hepatitis B: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Randomized Controlled Study of Tenofovir and Adefovir in Chronic Hepatitis B Virus and HIV Infection: ACTG A5127 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resistance to adefovir dipivoxil in lamivudine resistant chronic hepatitis B patients treated with adefovir dipivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment of a new quantitative detection approach to adefovir-resistant HBV and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pharmacokinetic Modeling of Adefovir in Healthy and Renally Impaired Subjects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) modeling of Adefovir, a nucleotide analog reverse transcriptase inhibitor used in the treatment of chronic hepatitis B. The following sections detail the experimental protocols for assessing Adefovir pharmacokinetics and present a summary of key PK parameters in healthy subjects and in individuals with varying degrees of renal impairment. This information is crucial for dose adjustments and ensuring the safe and effective use of Adefovir in diverse patient populations.

Introduction to Adefovir Pharmacokinetics

Adefovir is the active form of the prodrug Adefovir dipivoxil. Following oral administration, Adefovir dipivoxil is rapidly converted to Adefovir.[1] The drug is primarily eliminated through the kidneys via a combination of glomerular filtration and active tubular secretion.[1] Consequently, patients with renal impairment experience reduced clearance and increased systemic exposure to Adefovir, necessitating dose adjustments to avoid potential nephrotoxicity.[2][3][4]

Experimental Protocols

Clinical Study Design for Pharmacokinetic Assessment

A typical clinical study to assess the pharmacokinetics of Adefovir in healthy and renally impaired subjects involves a single-dose, open-label, parallel-group design.

2.1.1. Subject Recruitment and Grouping:

-

Healthy Subjects: A cohort of healthy volunteers with normal renal function (Creatinine Clearance [CrCl] ≥ 80 mL/min) is recruited.

-

Renally Impaired Subjects: Patients are stratified into groups based on their estimated creatinine clearance (CrCl):

-

Mild Impairment: CrCl 50–79 mL/min

-

Moderate Impairment: CrCl 30–49 mL/min

-

Severe Impairment: CrCl 10–29 mL/min

-

End-Stage Renal Disease (ESRD) on Hemodialysis[5]

-

2.1.2. Drug Administration:

-

A single oral dose of 10 mg Adefovir dipivoxil is administered to all subjects.[6]

-

For subjects on hemodialysis, the dose is administered after a dialysis session.

2.1.3. Blood Sample Collection:

-

Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method for Adefovir Quantification in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Adefovir concentrations in human plasma.[7][8][9]

2.2.1. Sample Preparation:

-

Protein Precipitation: A simple and rapid protein precipitation method is commonly employed.[7][9]

-

To 200 µL of plasma, add 600 µL of methanol containing an internal standard (e.g., Adefovir-d4).[8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

2.2.2. LC-MS/MS Conditions:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., Waters X-Select HSS T3-C18, 3.0 × 50 mm, 2.5 µm) is used for separation.[8]

-

Mobile Phase: A typical mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).

-

Flow Rate: A flow rate of 0.5 mL/min is maintained.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the transitions of the parent ion to the product ion for both Adefovir and the internal standard.

-

2.2.3. Method Validation:

The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[7][8][9]

Pharmacokinetic Data Presentation

The following tables summarize the key pharmacokinetic parameters of Adefovir in healthy subjects and in patients with varying degrees of renal impairment.

Table 1: Population Pharmacokinetic Parameters of Adefovir in Healthy Chinese Volunteers (10 mg Single Dose)

| Parameter | Symbol | Mean Value | Unit |

| Total Body Clearance | CL | 56.9 | L/h |

| Volume of Distribution (Central) | V2 | 106 | L |

| Inter-compartmental Clearance | Q | 220 | L/h |

| Volume of Distribution (Peripheral) | V3 | 498 | L |

| Absorption Rate Constant | ka | 0.509 | h⁻¹ |

| Absorption Lag Time | t_lag | 0.315 | h |

Data from a study on healthy Chinese subjects after a single oral dose of 10 mg Adefovir dipivoxil.[6]

Table 2: Adefovir Pharmacokinetic Parameters in Subjects with Normal and Impaired Renal Function

| Renal Function Group | Creatinine Clearance (mL/min) | Apparent Oral Clearance (CL/F) (mL/min) | Elimination Half-life (t½) (hours) |

| Healthy | > 80 | 299 | ~7.5 |

| Mild Impairment | 50 - 79 | 199 | ~10 |

| Moderate Impairment | 30 - 49 | 136 | ~16 |

| Severe Impairment | 10 - 29 | 74 | ~25 |

| Hemodialysis | < 10 | 23 | ~35 |

Note: These are approximate values synthesized from various sources and are intended for comparative purposes. Actual values may vary between studies.

Table 3: Recommended Dosing Adjustments for Adefovir Dipivoxil in Patients with Renal Impairment

| Creatinine Clearance (mL/min) | Recommended 10 mg Dose Interval |

| ≥ 50 | Every 24 hours |

| 30 to 49 | Every 48 hours[2][10] |

| 10 to 29 | Every 72 hours[2][10] |

| Hemodialysis Patients | 10 mg every 7 days, following dialysis[11] |

These dosing guidelines are based on pharmacokinetic modeling and are designed to achieve Adefovir exposures similar to those in patients with normal renal function receiving 10 mg daily.[11]

Visualizations

Experimental Workflow for Adefovir Pharmacokinetic Study

Caption: Experimental workflow for a clinical study assessing Adefovir pharmacokinetics.

Conceptual Pharmacokinetic Model of Adefovir

Caption: A two-compartment model representing Adefovir pharmacokinetics.

Conclusion

The pharmacokinetic profile of Adefovir is significantly influenced by renal function. As renal function declines, the clearance of Adefovir decreases, leading to a prolonged half-life and increased systemic exposure. The provided data and protocols are essential for designing and interpreting pharmacokinetic studies of Adefovir. The established relationship between creatinine clearance and Adefovir clearance allows for dose adjustments in renally impaired patients, which is critical for maintaining therapeutic efficacy while minimizing the risk of dose-dependent toxicities. Physiologically based pharmacokinetic (PBPK) modeling has also been successfully applied to predict the impact of renal impairment on Adefovir exposure.[12][13] Continuous monitoring of renal function is recommended for patients on long-term Adefovir therapy.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. Adefovir Hepsera - Treatment - Hepatitis B Online [hepatitisb.uw.edu]

- 4. drugs.com [drugs.com]

- 5. Efficacy and pharmacokinetics of adefovir dipivoxil liquid suspension in patients with chronic hepatitis B and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics of adefovir dipivoxil tablets in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Adefovir PBPK Model to Assess Biomarker‐Informed OAT1 Drug–Drug Interaction and Effect of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Adefovir PBPK Model to Assess Biomarker-Informed OAT1 Drug-Drug Interaction and Effect of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Adefovir Administration and Monitoring in HBV Transgenic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) transgenic mouse models are invaluable tools for the in vivo evaluation of antiviral therapies. In these models, the HBV genome is stably integrated into the host's chromosomes, leading to persistent viral antigen expression and, in many models, viral replication.[1][2] This makes them particularly suitable for testing drugs that target HBV replication, such as Adefovir Dipivoxil.[2] Adefovir is a nucleotide analog reverse transcriptase inhibitor (NRTI) that, in its diphosphate form, inhibits HBV DNA polymerase, effectively suppressing viral replication.[3][4]

These application notes provide detailed protocols for the administration of Adefovir Dipivoxil to HBV transgenic mice and for the subsequent monitoring of its antiviral efficacy and potential toxicity.

I. Adefovir Efficacy in HBV Transgenic Mice

Adefovir has demonstrated potent anti-HBV activity in transgenic mouse models.[1] Its administration leads to a significant reduction in both liver and serum HBV DNA levels.[1] It is important to note that because the HBV transgene is integrated into the host genome, treatments like Adefovir that inhibit polymerase activity after the transcription of pregenomic RNA will not reduce HBV RNA levels.[1]

Table 1: Summary of Adefovir Antiviral Activity in HBV Transgenic Mice

| Dosage Regimen | Treatment Duration | Effect on Liver HBV DNA | Effect on Serum HBV DNA | Reference |

| 100 mg/kg/day (twice daily) | 10 days | Reduced to <0.1 pg/µg from a mean of 3.0 pg/µg in placebo | Reduced to 3.5 log10 ge/ml from 5.3 log10 ge/ml in placebo | [1] |

| 1.0 mg/kg/day (once daily) | 10 days | Endpoint of liver virus inhibition reached | Near-maximum viral reduction | [1] |

| <0.1 mg/kg/day | 10 days | - | Minimum effective dose for serum virus inhibition | [1] |

| 100 mg/kg/day | 14 days | Significant reduction in replicative intermediates | Decrease from 10^0.5-10^3 copies/µl to undetectable levels | [5] |

II. Experimental Protocols

A comprehensive study involves the administration of the therapeutic agent, followed by systematic monitoring of virological, serological, and toxicological markers.

Adefovir Administration Workflow

The following diagram outlines the typical workflow for evaluating Adefovir in an HBV transgenic mouse model.

Caption: Experimental workflow for Adefovir evaluation in HBV transgenic mice.

Protocol 1: Adefovir Formulation and Oral Administration

-

Formulation: Adefovir Dipivoxil can be formulated for oral gavage. Prepare a homogenous suspension in a suitable vehicle (e.g., 0.5% w/v methylcellulose in sterile water). The concentration should be calculated based on the average weight of the mice to ensure the correct dosage is administered in a manageable volume (typically 5-10 ml/kg).

-

Administration:

-

Gently restrain the mouse.

-

Using a proper-sized oral gavage needle (e.g., 20-gauge, 1.5-inch curved), carefully insert the needle into the esophagus.

-

Slowly administer the prepared Adefovir suspension or vehicle control.

-

Administer once or twice daily as required by the experimental design for the specified duration (e.g., 10-14 days).[1][5]

-

Monitor the animal for a short period post-administration to ensure no adverse effects.

-

Protocol 2: Serum and Tissue Collection

-

Serum Collection (Interim):

-

Collect blood via tail vein or submandibular bleeding into serum separator tubes.

-

Allow blood to clot at room temperature for 30 minutes.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant (serum) and store it at -80°C for later analysis.

-

-

Terminal Sample Collection:

-

At the end of the treatment period, euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Perform a cardiac puncture to collect a terminal blood sample for serum.

-

Perform a laparotomy to expose the liver and kidneys.

-

Excise a portion of the liver and snap-freeze in liquid nitrogen for DNA/RNA analysis.

-

Fix another portion of the liver and one kidney in 10% neutral buffered formalin for 24 hours for histological analysis.[6]

-

Protocol 3: Quantification of Serum HBV DNA by Real-Time PCR

This protocol provides a general framework; specific primers, probes, and cycling conditions should be optimized.

-

DNA Extraction: Extract total DNA from 50-100 µL of mouse serum using a commercial viral DNA extraction kit, following the manufacturer's instructions.

-

qPCR Reaction Setup:

-

Prepare a master mix containing qPCR buffer, dNTPs, forward and reverse primers specific for the HBV genome (e.g., targeting the S or core gene), a fluorescently labeled probe, and Taq polymerase.[7]

-

Add a specific volume of the extracted DNA to each well of a qPCR plate.

-

Include a standard curve using a plasmid with a known concentration of the HBV target sequence to allow for absolute quantification.[7] Include no-template controls (NTCs) to check for contamination.

-

-

Real-Time PCR Cycling:

-

Perform the reaction on a real-time PCR instrument with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

Protocol 4: Quantification of Serum HBsAg and HBeAg by ELISA

-

Principle: This assay uses a sandwich ELISA format where antibodies specific to HBsAg or HBeAg are coated onto a microplate.[10][11]

-